6-Chloro-4-(difluoromethyl)pyridazin-3-amine
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Overview
Description
6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H4ClF2N3. It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring.
Preparation Methods
The synthesis of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of reagents such as chlorinating agents and difluoromethylating agents, with the reactions carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
6-Chloro-4-(difluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
6-Chloro-4-(difluoromethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Biological Research: It serves as a tool compound in studying the biological effects of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or other enzymes, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological target .
Comparison with Similar Compounds
6-Chloro-4-(difluoromethyl)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:
3,6-Dichloro-4-(difluoromethyl)pyridazine: Similar in structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
6-Aryl-3(2H)-pyridazinone Derivatives: These compounds have different substituents at the 6-position and exhibit varied pharmacological activities, including calcium ion influx inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H4ClF2N3, with a molecular weight of approximately 197.56 g/mol. The structure features a pyridazine ring, which is known for its diverse reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, research on 3,6-disubstituted pyridazines has shown promising results against breast cancer cell lines (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) .
Table 1: Anticancer Activity of Pyridazine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | TBD | Induction of apoptosis |
Compound I | T-47D | TBD | CDK2 inhibition |
Compound II | SKOV-3 | TBD | Anti-proliferative effects |
Antibacterial Activity
The antibacterial properties of compounds related to the pyridazine structure have been explored, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents, such as chlorine and difluoromethyl groups, has been associated with enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Compounds within this class often act as inhibitors for key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Flow cytometric analysis has shown increased rates of apoptosis in treated cancer cells, suggesting that these compounds can trigger programmed cell death through mitochondrial pathways .
- Interaction with Biological Targets : The unique electronic properties imparted by the difluoromethyl group enhance binding affinities to various biological receptors, leading to altered cellular responses .
Case Studies
A notable study focused on the synthesis and evaluation of a series of pyridazine derivatives demonstrated significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. The study utilized SRB assays to assess cytotoxicity across multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells .
Properties
Molecular Formula |
C5H4ClF2N3 |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-4-(difluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)5(9)11-10-3/h1,4H,(H2,9,11) |
InChI Key |
DNNMVGXQDMOKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C(F)F |
Origin of Product |
United States |
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